2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride
Overview
Description
2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride is a quinoline derivative with a molecular formula of C16H13ClN2·HCl and a molecular weight of 305.20 g/mol. This compound is characterized by the presence of an amino group, a chlorine atom, a methyl group, and a phenyl ring attached to the quinoline core. It is a solid substance commonly used in scientific research and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific steps include:
Formation of the quinoline core through cyclization.
Introduction of the chlorine atom via electrophilic aromatic substitution.
Methylation of the quinoline core using a methylating agent such as methyl iodide.
Introduction of the amino group through nitration followed by reduction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed:
Oxidation: Formation of 2-Amino-6-chloro-8-methyl-3-phenylquinoline nitrate.
Reduction: Formation of 2-Amino-6-chloro-8-methyl-3-phenylquinoline amine.
Substitution: Formation of various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride is similar to other quinoline derivatives, such as quinine and chloroquine. it has unique structural features that distinguish it from these compounds. For example, the presence of the methyl group and the specific positioning of the chlorine atom contribute to its distinct chemical properties and biological activities.
Comparison with Similar Compounds
Quinine
Chloroquine
Mefloquine
Primaquine
Properties
IUPAC Name |
6-chloro-8-methyl-3-phenylquinolin-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2.ClH/c1-10-7-13(17)8-12-9-14(16(18)19-15(10)12)11-5-3-2-4-6-11;/h2-9H,1H3,(H2,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFUSNVNBGNHBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC(=C(N=C12)N)C3=CC=CC=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656642 | |
Record name | 6-Chloro-8-methyl-3-phenylquinolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171355-84-2 | |
Record name | 6-Chloro-8-methyl-3-phenylquinolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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